5-[(4-Chloro-2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride
Description
Nomenclature and Classification in Heterocyclic Chemistry
5-[(4-Chloro-2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride belongs to the extensive family of heterocyclic compounds known as thiazoles, which are characterized by a five-membered ring containing both sulfur and nitrogen atoms. The International Union of Pure and Applied Chemistry nomenclature system classifies this compound as a substituted 1,3-thiazole derivative, where the thiazole core represents a fundamental heterocyclic structure with significant importance in organic chemistry. The compound's systematic name reflects its complex substitution pattern, incorporating a 4-chloro-2-methylphenyl group attached via a methylene bridge to the 5-position of the thiazole ring, while an amino group occupies the 2-position.
The classification within heterocyclic chemistry places this compound among the aminothiazoles, a subclass distinguished by the presence of an amino functional group directly attached to the thiazole ring. This structural feature fundamentally alters the electronic properties of the thiazole system, introducing nucleophilic character and enhancing the compound's potential for hydrogen bonding interactions. The thiazole ring system itself represents one of the most significant heterocyclic frameworks in medicinal chemistry, sharing structural similarity with other biologically relevant azoles such as imidazoles and oxazoles. The incorporation of the chlorinated aromatic substituent further categorizes this compound within the broader class of halogenated heterocycles, compounds that often exhibit enhanced biological activity due to the unique electronic effects of halogen substitution.
The hydrochloride salt formation represents a common approach to improving the physicochemical properties of organic amines, facilitating crystallization, enhancing stability, and improving solubility in polar solvents. This salt formation does not alter the fundamental heterocyclic classification but does influence the compound's handling characteristics and potential applications in research settings. The systematic classification of this compound within the Chemical Abstracts Service registry system reflects its position as a specialized derivative within the broader thiazole chemical space.
Structural Characteristics and Molecular Formula (C11H12Cl2N2S)
The molecular formula C11H12Cl2N2S of this compound reveals a complex structural architecture that incorporates multiple functional groups and substituents. The formula indicates the presence of eleven carbon atoms, twelve hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one sulfur atom, representing a molecular weight of 275.20 grams per mole. This composition reflects the compound's hybrid nature, combining aromatic and heterocyclic structural elements in a single molecular framework.
The thiazole ring core contributes three carbon atoms, one nitrogen atom, and one sulfur atom to the overall molecular composition, forming the fundamental heterocyclic scaffold. The aromatic substituent, specifically the 4-chloro-2-methylphenyl group, accounts for seven additional carbon atoms and one chlorine atom, while the methyl group contributes one additional carbon atom. The amino group provides the second nitrogen atom, and the hydrochloride salt contributes the second chlorine atom along with the additional hydrogen that balances the molecular charge.
| Structural Component | Molecular Contribution | Atoms Contributed |
|---|---|---|
| Thiazole Ring | C3H2NS | 3C, 2H, 1N, 1S |
| Amino Group | NH2 | 1N, 2H |
| Methylene Bridge | CH2 | 1C, 2H |
| 4-Chloro-2-methylphenyl | C7H6Cl | 7C, 6H, 1Cl |
| Hydrochloride | HCl | 1H, 1Cl |
The structural analysis reveals several key features that influence the compound's chemical behavior. The thiazole ring exhibits aromatic character due to pi-electron delocalization, with the sulfur and nitrogen atoms contributing to the electronic structure. The amino group at the 2-position creates a push-pull electronic system with the ring heteroatoms, influencing both nucleophilicity and basicity. The methylene bridge provides conformational flexibility, allowing rotation around the carbon-carbon bond connecting the thiazole and phenyl rings.
The 4-chloro-2-methylphenyl substituent introduces both electronic and steric effects. The chlorine atom at the para position relative to the methylene attachment point acts as an electron-withdrawing group, while the methyl group at the ortho position provides electron-donating character. This substitution pattern creates a complex electronic environment that influences the overall reactivity of the molecule. The spatial arrangement of these substituents also affects the compound's three-dimensional structure and potential intermolecular interactions.
Chemical Abstracts Service Registry Identification (1171404-83-3)
The Chemical Abstracts Service registry number 1171404-83-3 serves as the unique identifier for this compound within the global chemical information system. This numerical designation provides unambiguous identification of the compound across international databases, research publications, and commercial suppliers, ensuring accurate communication and documentation in scientific literature and regulatory frameworks.
The registration process within the Chemical Abstracts Service system involves comprehensive structural analysis and verification, establishing the compound's unique molecular identity through detailed examination of connectivity, stereochemistry, and salt formation. The registry number 1171404-83-3 specifically identifies the hydrochloride salt form of the compound, distinguishing it from the free base form which would carry a different registry number. This distinction reflects the Chemical Abstracts Service policy of assigning separate numbers to different salt forms and hydrates of the same base compound.
Properties
IUPAC Name |
5-[(4-chloro-2-methylphenyl)methyl]-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S.ClH/c1-7-4-9(12)3-2-8(7)5-10-6-14-11(13)15-10;/h2-4,6H,5H2,1H3,(H2,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTDYADHTICLEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CC2=CN=C(S2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis Approach
Step 1: Synthesis of Thiazole Core
- A thioamide or thioester is reacted with a halogenated alkene (such as α-haloketone) to form the 1,3-thiazole ring.
- Example: Condensation of a thioamide with a chlorinated benzyl halide under basic or catalytic conditions.
Step 2: Introduction of the (4-chloro-2-methylphenyl)methyl Group
- The thiazole intermediate is alkylated with (4-chloro-2-methylbenzyl)halide (e.g., chloride or bromide) in the presence of a base (such as potassium carbonate) in a polar aprotic solvent (e.g., DMF or DMSO).
- The reaction is typically performed at elevated temperatures to ensure complete conversion.
Step 3: Amination/Deprotection
- If the amine group is protected during earlier steps, it is deprotected under suitable conditions (e.g., acid or base hydrolysis).
- Alternatively, nucleophilic substitution can introduce the amine at the 2-position of the thiazole ring.
Step 4: Formation of the Hydrochloride Salt
Representative Reaction Scheme
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Thioamide + α-haloketone | Thiazole ring formation |
| 2 | (4-chloro-2-methylbenzyl)halide, base, DMF/DMSO | Benzylation (introduction of arylmethyl group) |
| 3 | Ammonia or amine source, deprotection if needed | Amination at 2-position |
| 4 | Hydrochloric acid | Salt formation (hydrochloride) |
The synthetic approach for this compound is consistent with established methods for structurally similar thiazole derivatives. For example, the synthesis of 4-(3-chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine involves analogous steps, including thiazole ring construction and aryl group introduction.
Data Table: Key Synthesis Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | DMF, DMSO | Polar aprotic, supports SN2 reactions |
| Base | K2CO3, NaH, or similar | Facilitates deprotonation and alkylation |
| Temperature | 60–120°C | Elevated to accelerate reaction |
| Reaction Time | 4–24 hours | Depending on substrate reactivity |
| Yield | Variable (not specified) | Dependent on purity of reagents and steps |
| Purification | Crystallization, filtration | After salt formation |
Research Findings and Literature Insights
- General Synthesis : Literature indicates that thiazole derivatives are efficiently synthesized via condensation of thioamides/thioesters with halogenated substrates, followed by functionalization steps.
- Analogy with Related Compounds : The preparation of 4-(3-chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine, as described in patents and chemical databases, supports the outlined methodology, though specific yields and conditions may vary.
- Salt Formation : Conversion to the hydrochloride salt is a standard practice to enhance compound stability and facilitate handling and purification.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chloro-2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
5-[(4-Chloro-2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.
Antitumor Activity
Research has indicated that thiazole derivatives exhibit antitumor properties. A study demonstrated that compounds similar to 5-[(4-Chloro-2-methylphenyl)methyl]-1,3-thiazol-2-amine showed inhibition of cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
Another important application is its antimicrobial activity. Compounds containing thiazole rings have been reported to possess significant antibacterial and antifungal properties. For instance, derivatives have been tested against various strains of bacteria and fungi, showing promising results in inhibiting growth .
Biochemical Research
In the realm of biochemistry, this compound is utilized as a biochemical tool in proteomics research.
Proteomics Applications
This compound serves as a probe for studying protein interactions and functions due to its ability to bind selectively to specific targets within biological systems . This specificity allows for detailed mapping of protein networks and understanding cellular mechanisms.
Case Study 1: Antitumor Mechanisms
A study published in the Chemistry & Biology journal explored the effects of thiazole derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis in breast cancer cells via mitochondrial pathways. The study highlighted the potential of thiazole-based compounds as lead structures for developing new anticancer drugs .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of thiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited MIC values comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Antitumor Activity | Inhibition of cancer cell proliferation | Induced apoptosis in breast cancer cells |
| Antimicrobial Activity | Tested against bacterial strains | MIC values comparable to standard antibiotics |
| Proteomics Research | Probe for protein interactions | Enabled mapping of protein networks |
Mechanism of Action
The mechanism of action of 5-[(4-Chloro-2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity, or interact with cellular receptors involved in cancer cell proliferation.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-[(4-Chloro-2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride
- Molecular Formula : C₁₁H₁₂Cl₂N₂S
- Molecular Weight : 275.19 g/mol (calculated from formula)
- CAS Number : 1171404-83-3
- Structural Features : A thiazole ring substituted with an amine group at position 2 and a 4-chloro-2-methylbenzyl group at position 5. The hydrochloride salt enhances solubility and stability.
Synthesis: Synthesized via nucleophilic substitution or condensation reactions, likely involving the coupling of 2-aminothiazole with a 4-chloro-2-methylbenzyl halide precursor, followed by hydrochloric acid salt formation .
Structural Analogues: Substituent Effects
The activity and physicochemical properties of thiazol-2-amine derivatives are highly dependent on the substituents attached to the benzyl group and the thiazole ring. Key analogues include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Electron-Withdrawing vs. The 4-chloro-2-methyl group in the target compound balances lipophilicity and steric effects, which may optimize blood-brain barrier penetration for CNS targets .
Halogen Effects :
- Bromine (CAS 1171901-42-0) introduces greater steric bulk and polarizability compared to chlorine, which could alter binding kinetics .
- Dual halogens (e.g., 4-Cl-2-F in CAS 1493299-70-9) may enhance binding affinity through synergistic electronic effects .
The 2-methyl group in the target compound minimizes steric hindrance while maintaining moderate lipophilicity.
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., target compound and CID 703479) generally exhibit improved aqueous solubility compared to free bases .
- Purity : Commercial samples of the target compound and analogues (e.g., CAS 1217983-12-4 in ) are typically ≥95% pure, ensuring reliability in experimental settings .
Biological Activity
5-[(4-Chloro-2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride, a thiazole derivative, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides an overview of its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C11H11ClN2S•HCl
- Molecular Weight : 248.23 g/mol
- CAS Number : 1795506-45-4
Anticancer Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring and the thiazole moiety can enhance their anticancer properties.
- In Vitro Studies :
- A study evaluated the cytotoxicity of several thiazole derivatives against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The compound demonstrated an IC50 value indicative of potent activity against these cancer types .
- The presence of electron-withdrawing groups such as chlorine at the para position of the phenyl ring significantly increased the cytotoxic potential of these compounds .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Thiazole derivatives are known for their ability to inhibit bacterial growth and biofilm formation.
- Antimicrobial Evaluation :
- In vitro tests have shown that derivatives similar to this compound exhibit strong antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported in the low microgram range .
- The compound's ability to disrupt biofilm formation is particularly relevant in treating chronic infections where biofilms are prevalent.
Table: Summary of Biological Activities
Case Studies
- Cytotoxicity Against Cancer Cells :
- Antimicrobial Efficacy :
Q & A
Q. What standard analytical techniques are recommended for characterizing 5-[(4-Chloro-2-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride?
To ensure accurate structural and purity analysis, researchers should employ:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : For confirming the molecular structure, including substituent positions and hydrogen/carbon environments.
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment and quantification of impurities.
- Elemental Analysis (EA) : To validate the empirical formula by comparing calculated and observed C, H, N, S, and Cl content .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Due to its hydrochloride salt form and potential reactivity:
- Use personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.
- Work in a fume hood to avoid inhalation of dust or vapors.
- Store in a dry, cool environment away from oxidizing agents.
- Conduct a risk assessment for specific experimental conditions (e.g., reactions involving heat or strong bases) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the synthesis yield and purity of this compound?
Key methodological considerations include:
- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates during cyclization reactions .
- Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions during thiazole ring formation .
- Base Catalysis : Potassium carbonate or triethylamine can deprotonate intermediates, accelerating cyclization .
- Purification : Recrystallization from ethanol-DMF mixtures (2:1 ratio) effectively removes unreacted precursors .
Q. What computational strategies are effective in predicting the biological activity of thiazole derivatives like this compound?
Advanced approaches include:
- Quantum Chemical Calculations : Density Functional Theory (DFT) to model electronic properties and reactivity.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes, receptors) using software like AutoDock Vina .
- Reaction Path Search Algorithms : Tools like the Artificial Force Induced Reaction (AFIR) method predict feasible reaction pathways and intermediates .
- Machine Learning : Train models on existing thiazole bioactivity datasets to prioritize high-potential analogs for synthesis .
Q. How should researchers resolve contradictory spectroscopic data (e.g., NMR vs. MS) during characterization?
A systematic validation protocol is recommended:
- Cross-Validation : Repeat analyses under standardized conditions (e.g., solvent, temperature).
- 2D NMR Techniques : Use HSQC and HMBC to resolve ambiguous peak assignments .
- Isotopic Labeling : Introduce stable isotopes (e.g., ¹³C) to trace specific atoms in complex spectra.
- Collaborative Analysis : Compare results with computational simulations (e.g., predicted NMR shifts via ACD/Labs or ChemDraw) .
Q. What methodologies are suitable for studying the compound’s interactions with biological targets?
To elucidate pharmacological mechanisms:
- Radioligand Binding Assays : Quantify affinity for receptors using tritiated or fluorescently labeled analogs .
- Enzyme Inhibition Studies : Measure IC₅₀ values in vitro (e.g., kinase assays with ATP analogs).
- Cell-Based Functional Assays : Use reporter gene systems or calcium flux assays to assess receptor modulation .
- Metabolic Stability Tests : Evaluate hepatic clearance using microsomal incubation and LC-MS/MS analysis .
Data Contradiction and Experimental Design
Q. How can researchers address discrepancies in biological activity data across different assay platforms?
- Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time.
- Dose-Response Curves : Perform multi-point assays to confirm activity thresholds.
- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. functional cellular assays) .
- Statistical Analysis : Apply ANOVA or Bayesian modeling to assess significance of observed differences .
Q. What experimental design principles apply when scaling up synthesis from milligram to gram quantities?
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progression .
- Continuous Flow Reactors : Improve heat/mass transfer and reduce batch variability .
- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, temperature) via factorial or response surface methodologies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
